
Isocaproate de testostérone
Vue d'ensemble
Description
Androst-4-ène-3-one, 17-((4-méthyl-1-oxopentyl)oxy)-, (17bêta)-, également connu sous le nom d'isocaproate de testostérone, est un ester synthétique de la testostérone. Il est couramment utilisé en thérapie de remplacement hormonal et en musculation en raison de ses propriétés anabolisantes. Le composé a une formule moléculaire de C25H38O3 et une masse molaire de 386,6 g/mol .
Applications De Recherche Scientifique
Chemistry: The compound is used as a reference standard in analytical chemistry for the quantification of testosterone esters in biological samples.
Biology: In biological research, it is used to study the effects of testosterone on muscle growth, bone density, and overall metabolism.
Medicine: Testosterone isocaproate is used in hormone replacement therapy for treating conditions such as hypogonadism and delayed puberty in males. It is also used in the treatment of certain types of breast cancer in females.
Industry: The compound is used in the formulation of anabolic steroids for bodybuilding and athletic performance enhancement .
Mécanisme D'action
Target of Action
Testosterone isocaproate, like other testosterone esters, primarily targets the androgen receptor (AR) . The androgen receptor is a nuclear receptor that binds androgens, which are a group of hormones that play a role in male traits and reproductive activity.
Mode of Action
Testosterone isocaproate exerts its effects by binding to the androgen receptor . Once testosterone isocaproate binds to the AR, the receptor-ligand complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA . This binding modulates the transcription of a set of androgen-responsive genes , leading to the physiological effects of testosterone.
Biochemical Pathways
Testosterone isocaproate, as a testosterone ester, is involved in the androgen biosynthesis pathway. All androgens, including testosterone, originate from cholesterol and are converted by multiple enzymes to produce the active androgens testosterone and dihydrotestosterone (DHT) .
Pharmacokinetics
The pharmacokinetics of testosterone isocaproate, like other testosterone esters, involves absorption, distribution, metabolism, and excretion (ADME). Testosterone esters are typically administered via intramuscular injection, which bypasses first-pass metabolism in the liver, improving bioavailability .
Result of Action
The binding of testosterone isocaproate to the androgen receptor and the subsequent modulation of gene transcription leads to a range of effects at the molecular and cellular levels. These effects include the development and maintenance of male sexual characteristics and the regulation of anabolic processes .
Analyse Biochimique
Biochemical Properties
Testosterone isocaproate is a testosterone ester with improved bioavailability and metabolic half-life compared to the endogenous hormone . It binds to the androgen receptor (AR), and the ligand-receptor complex translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating transcription of a set of androgen-responsive genes .
Cellular Effects
As a testosterone derivative, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of testosterone isocaproate involves binding to the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Temporal Effects in Laboratory Settings
As a testosterone ester, it is expected to have a prolonged effect compared to testosterone itself .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'Androst-4-ène-3-one, 17-((4-méthyl-1-oxopentyl)oxy)-, (17bêta)- implique généralement l'estérification de la testostérone avec l'acide 4-méthylvalérique. La réaction est catalysée par un acide ou une base et nécessite des conditions anhydres pour empêcher l'hydrolyse. La réaction peut être représentée comme suit : [ \text{Testostérone} + \text{Acide 4-méthylvalérique} \rightarrow \text{Androst-4-ène-3-one, 17-((4-méthyl-1-oxopentyl)oxy)-, (17bêta)-} + \text{Eau} ]
Méthodes de production industrielle : Dans les milieux industriels, la production de ce composé implique des processus d'estérification à grande échelle. La réaction est effectuée dans un environnement contrôlé afin de garantir un rendement élevé et une pureté optimale. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est courante pour obtenir le produit final .
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de cétones et d'acides carboxyliques.
Réduction : Les réactions de réduction peuvent convertir le composé en son alcool correspondant.
Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés en conditions acides.
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés en conditions anhydres.
Substitution : Des nucléophiles tels que des amines ou des alcools peuvent être utilisés en présence d'une base.
Principaux produits :
Oxydation : Formation de dérivés 17-céto et d'acides carboxyliques.
Réduction : Formation de dérivés 17-hydroxy.
Substitution : Formation de divers dérivés d'ester en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Le composé est utilisé comme étalon de référence en chimie analytique pour la quantification des esters de testostérone dans les échantillons biologiques.
Biologie : En recherche biologique, il est utilisé pour étudier les effets de la testostérone sur la croissance musculaire, la densité osseuse et le métabolisme général.
Médecine : L'isocaproate de testostérone est utilisé en thérapie de remplacement hormonal pour traiter des affections telles que l'hypogonadisme et le retard de puberté chez les hommes. Il est également utilisé dans le traitement de certains types de cancer du sein chez les femmes.
Industrie : Le composé est utilisé dans la formulation des stéroïdes anabolisants pour la musculation et l'amélioration des performances sportives .
5. Mécanisme d'action
Le composé exerce ses effets en se liant aux récepteurs des androgènes dans les tissus cibles. Cette liaison active le récepteur, conduisant à la transcription de gènes spécifiques qui favorisent la synthèse des protéines et la croissance musculaire. Les cibles moléculaires comprennent les muscles squelettiques, les os et le système nerveux central. Les voies impliquées sont principalement la voie de signalisation des récepteurs des androgènes et les effets en aval sur la synthèse des protéines musculaires .
Composés similaires :
- Énanthate de testostérone
- Cypionate de testostérone
- Propionate de testostérone
Comparaison :
- Énanthate de testostérone : Effets anabolisants similaires mais a une demi-vie plus longue que l'this compound.
- Cypionate de testostérone : A également une demi-vie plus longue et est couramment utilisé en thérapie de remplacement hormonal.
- Propionate de testostérone : A une demi-vie plus courte et est utilisé pour des effets plus immédiats.
Unicité : Androst-4-ène-3-one, 17-((4-méthyl-1-oxopentyl)oxy)-, (17bêta)- est unique en raison de sa chaîne d'ester spécifique, qui offre un équilibre entre la durée d'action et l'apparition des effets. Cela le rend adapté aux applications médicales et sportives .
Comparaison Avec Des Composés Similaires
- Testosterone enanthate
- Testosterone cypionate
- Testosterone propionate
Comparison:
- Testosterone enanthate: Similar anabolic effects but has a longer half-life compared to testosterone isocaproate.
- Testosterone cypionate: Also has a longer half-life and is commonly used in hormone replacement therapy.
- Testosterone propionate: Has a shorter half-life and is used for more immediate effects.
Uniqueness: Androst-4-en-3-one, 17-((4-methyl-1-oxopentyl)oxy)-, (17beta)- is unique due to its specific ester chain, which provides a balance between the duration of action and the onset of effects. This makes it suitable for both medical and athletic applications .
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)5-10-23(27)28-22-9-8-20-19-7-6-17-15-18(26)11-13-24(17,3)21(19)12-14-25(20,22)4/h15-16,19-22H,5-14H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYHLSBUTAPNGT-BKWLFHPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046806 | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15262-86-9 | |
| Record name | Testosterone isocaproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15262-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone isocaproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone isocaproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15262-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone isocaproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-ene-3-one 4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE ISOCAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ST05GYDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



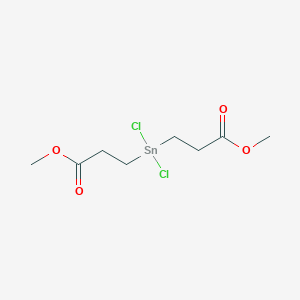
![Butanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B159195.png)
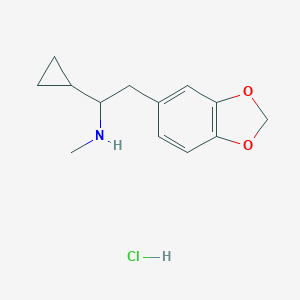
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)


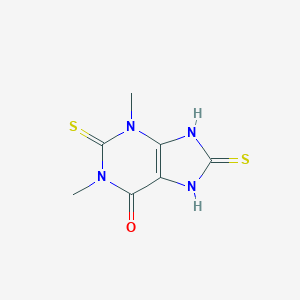

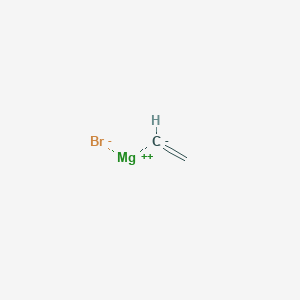
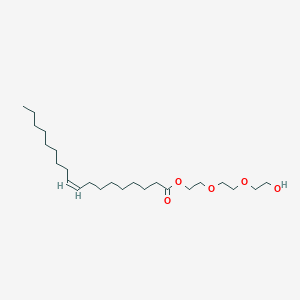

![2-[(p-Methoxyphenyl)azo]acetoacetanilide](/img/structure/B159211.png)

